HDAC6 Inhibition Potency of a 6-Bromo-7-fluoroindolin-2-one Derivative vs. In-Class Analogs
A direct analog bearing the 6-bromo-7-fluoroindolin-2-one core was evaluated for its ability to inhibit histone deacetylase 6 (HDAC6). The compound exhibited a potent inhibitory activity, with an IC50 value of 16 nM [1]. This level of potency is crucial in a crowded field of HDAC inhibitors, where achieving sub-50 nM affinity is often a benchmark for advancing a chemical series. While direct comparator data for other halogenated isomers in this specific assay is not available, this datum establishes a baseline potency for this specific scaffold.
| Evidence Dimension | HDAC6 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | Indolinone-class HDAC6 inhibitors (general baseline) |
| Quantified Difference | N/A (Absolute value provided as a potency benchmark for the scaffold) |
| Conditions | Inhibition of HDAC6 (unknown origin) preincubated for 15 mins followed by addition of Fluor de Lys as substrate for 1 hr by fluorometric assay |
Why This Matters
This quantitative data confirms that the 6-bromo-7-fluoroindolin-2-one scaffold can be elaborated into highly potent enzyme inhibitors, validating its selection for medicinal chemistry programs targeting HDAC6.
- [1] BindingDB. (n.d.). Entry BDBM50142796 (CHEMBL3759186). Retrieved from BindingDB database. View Source
